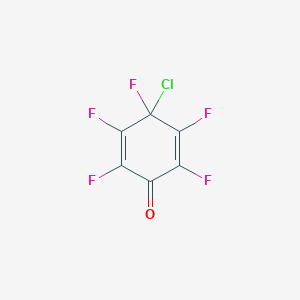
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one is a unique organic compound characterized by its chlorinated and fluorinated cyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one typically involves the chlorination and fluorination of cyclohexadienone derivatives. One common method includes the reaction of cyclohexa-2,5-dien-1-one with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclohexadiene derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex fluorinated and chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienes, and other halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include the inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorocyclohexa-2,5-dien-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
4-Chloro-2,3,4,5-tetrafluorocyclohexa-2,5-dien-1-one: Has one less fluorine atom, impacting its chemical properties and reactivity.
Uniqueness
4-Chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and material science applications.
Propiedades
Número CAS |
42289-22-5 |
|---|---|
Fórmula molecular |
C6ClF5O |
Peso molecular |
218.51 g/mol |
Nombre IUPAC |
4-chloro-2,3,4,5,6-pentafluorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6ClF5O/c7-6(12)4(10)1(8)3(13)2(9)5(6)11 |
Clave InChI |
ZYFLEZDUGHLKHS-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(=C(C1=O)F)F)(F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


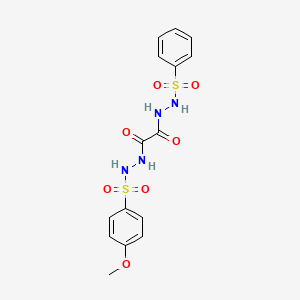
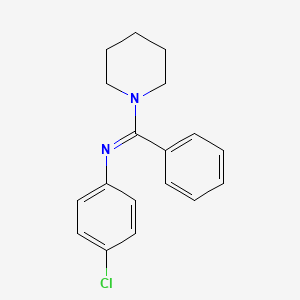
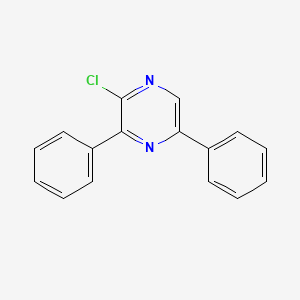
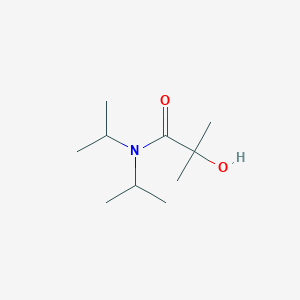
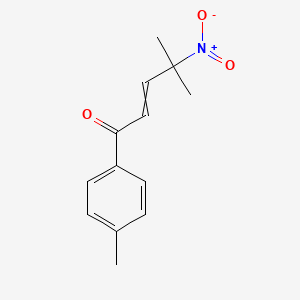

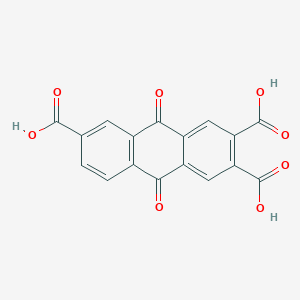
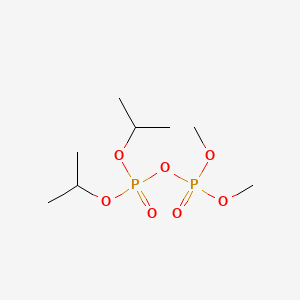
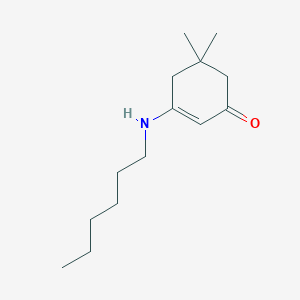


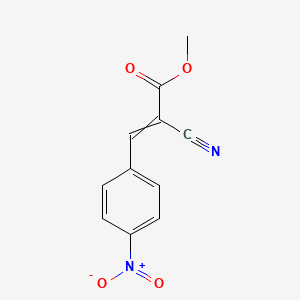
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
